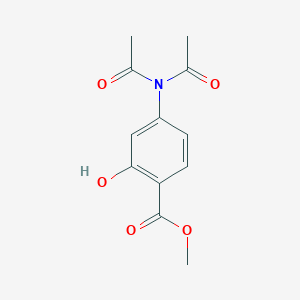

Methyl 4-(n-acetylacetamido)-2-hydroxybenzoate

CAS No.: 2173097-97-5

Cat. No.: VC2899204

Molecular Formula: C12H13NO5

Molecular Weight: 251.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2173097-97-5 |

|---|---|

| Molecular Formula | C12H13NO5 |

| Molecular Weight | 251.23 g/mol |

| IUPAC Name | methyl 4-(diacetylamino)-2-hydroxybenzoate |

| Standard InChI | InChI=1S/C12H13NO5/c1-7(14)13(8(2)15)9-4-5-10(11(16)6-9)12(17)18-3/h4-6,16H,1-3H3 |

| Standard InChI Key | NFYWHTPYAGVMCF-UHFFFAOYSA-N |

| SMILES | CC(=O)N(C1=CC(=C(C=C1)C(=O)OC)O)C(=O)C |

| Canonical SMILES | CC(=O)N(C1=CC(=C(C=C1)C(=O)OC)O)C(=O)C |

Introduction

Chemical Identification and Properties

Chemical Identity

Methyl 4-(n-acetylacetamido)-2-hydroxybenzoate belongs to the class of acetamido derivatives of salicylic acid. The compound possesses several identifying characteristics that distinguish it from related compounds and establish its unique chemical identity.

Table 1: Chemical Identity Parameters of Methyl 4-(n-acetylacetamido)-2-hydroxybenzoate

| Parameter | Value |

|---|---|

| CAS Number | 2173097-97-5 |

| Molecular Formula | C12H13NO5 |

| Molecular Weight | 251.23 g/mol |

| IUPAC Name | Methyl 4-(n-acetylacetamido)-2-hydroxybenzoate |

The compound features a benzoate core structure with multiple functional groups that contribute to its chemical behavior and potential applications in pharmaceutical development.

Physical Properties

The physical properties of Methyl 4-(n-acetylacetamido)-2-hydroxybenzoate determine its behavior in various experimental conditions and pharmaceutical formulations. While comprehensive physical property data for this specific compound is limited in available literature, its structural characteristics suggest properties that influence its applications.

The compound likely exhibits moderate solubility in polar organic solvents due to the presence of both hydrogen bond donors (hydroxyl group) and acceptors (ester and acetamido groups). The melting and boiling points would be expected to be relatively high owing to the molecular weight and hydrogen bonding capabilities of the molecule.

For context, the structurally related compound Methyl 4-acetamido-2-hydroxybenzoate has the following documented properties:

Structural Characteristics

Methyl 4-(n-acetylacetamido)-2-hydroxybenzoate possesses several distinctive structural features that contribute to its chemical reactivity and potential biological activity.

The compound contains:

-

A benzoic acid methyl ester core (methyl benzoate)

-

A hydroxyl group at the 2-position, characteristic of salicylic acid derivatives

-

An n-acetylacetamido group at the 4-position

The n-acetylacetamido functionality is particularly noteworthy as it contains two acetyl groups attached to a nitrogen atom, creating a more complex amide structure than the simple acetamido group found in related compounds. This structural feature likely influences the compound's reactivity, stability, and interactions with biological targets.

The presence of the hydroxyl group at the ortho position relative to the methyl ester creates potential for intramolecular hydrogen bonding, which may affect the compound's conformation and reactivity. This arrangement of functional groups is significant for pharmaceutical applications, as it provides multiple sites for potential drug-receptor interactions.

Synthesis Methods

Standard Synthesis Procedures

The synthesis of Methyl 4-(n-acetylacetamido)-2-hydroxybenzoate can be approached through several methodologies, with the most documented approach involving the functionalization of methyl 4-amino-2-hydroxybenzoate with appropriate acylating agents.

Based on synthesis procedures for related compounds, a likely synthetic route involves the reaction of methyl 4-aminosalicylate (methyl 4-amino-2-hydroxybenzoate) with acetylating reagents under controlled conditions. For the structurally similar Methyl 4-acetamido-2-hydroxybenzoate, synthesis typically involves reaction with acetyl chloride in the presence of sodium bicarbonate, yielding up to 99% of the desired product .

For Methyl 4-(n-acetylacetamido)-2-hydroxybenzoate, a modification of this procedure would be necessary, potentially involving:

-

Preparation of methyl 4-amino-2-hydroxybenzoate as the starting material

-

Initial acylation to form an acetamido intermediate

-

Secondary acylation of the amide nitrogen to introduce the n-acetylacetamido functionality

-

Purification of the final product through appropriate separation techniques

Reaction Mechanisms

The synthesis of Methyl 4-(n-acetylacetamido)-2-hydroxybenzoate likely proceeds through nucleophilic acyl substitution mechanisms. The primary amino group of methyl 4-amino-2-hydroxybenzoate acts as a nucleophile, attacking the carbonyl carbon of the acylating agent.

Applications in Medicinal Chemistry

Pharmaceutical Intermediates

Methyl 4-(n-acetylacetamido)-2-hydroxybenzoate serves primarily as a pharmaceutical intermediate, playing a crucial role in the synthesis pathway of various bioactive compounds. Its unique structural features, including the n-acetylacetamido group, hydroxyl functionality, and methyl ester, provide a versatile scaffold for further chemical transformations in the development of therapeutic agents.

As a pharmaceutical intermediate, this compound offers several advantages:

-

Multiple functional groups for diverse chemical modifications

-

Structural similarity to known pharmacologically active compounds

-

Potential for selective reactions at different positions

-

Relatively stable under standard laboratory conditions

These characteristics make it valuable in medicinal chemistry research, where the development of new scaffolds and intermediates is essential for drug discovery and optimization processes.

Role in Bioactive Molecule Synthesis

One of the most significant applications of Methyl 4-(n-acetylacetamido)-2-hydroxybenzoate is its role in the synthesis of mosapride, a gastrointestinal prokinetic agent used in the treatment of various gastrointestinal disorders. Mosapride acts as a selective 5-HT4 receptor agonist, promoting gastric emptying and gastrointestinal motility.

The structural features of Methyl 4-(n-acetylacetamido)-2-hydroxybenzoate contribute to the pharmacophore of mosapride, particularly through the functionalized benzoate core. The compound serves as a key intermediate in a multi-step synthetic pathway leading to mosapride or related compounds with gastrointestinal therapeutic applications.

Beyond mosapride, the potential applications of this compound in the synthesis of other bioactive molecules remain an area for further exploration. The presence of multiple functional groups suggests its utility in developing diverse classes of pharmaceutical compounds.

Comparative Analysis

Comparison with Similar Compounds

Methyl 4-(n-acetylacetamido)-2-hydroxybenzoate shares structural similarities with several related compounds, most notably Methyl 4-acetamido-2-hydroxybenzoate (C10H11NO4). The key difference between these compounds is the nature of the amide functionality at the 4-position: Methyl 4-(n-acetylacetamido)-2-hydroxybenzoate features an n-acetylacetamido group, while the simpler analog contains only an acetamido group .

Table 2: Comparative Analysis of Methyl 4-(n-acetylacetamido)-2-hydroxybenzoate and Related Compounds

| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |

|---|---|---|---|

| Methyl 4-(n-acetylacetamido)-2-hydroxybenzoate | C12H13NO5 | 251.23 g/mol | n-acetylacetamido group at 4-position |

| Methyl 4-acetamido-2-hydroxybenzoate | C10H11NO4 | 209.2 g/mol | Simple acetamido group at 4-position |

| Methyl salicylate (methyl 2-hydroxybenzoate) | C8H8O3 | 152.15 g/mol | No substituent at 4-position |

This comparative analysis highlights the structural progression and increasing complexity from the basic salicylate structure to the more elaborate n-acetylacetamido derivative. The additional acetyl group in Methyl 4-(n-acetylacetamido)-2-hydroxybenzoate significantly influences its physical properties, reactivity, and potential applications compared to the simpler analogs .

Structure-Activity Relationship

Structure-activity relationship (SAR) studies involving Methyl 4-(n-acetylacetamido)-2-hydroxybenzoate and related compounds provide insights into how structural modifications influence biological activity. While specific SAR data for this exact compound is limited in the available literature, several general principles can be inferred:

-

The salicylate core (2-hydroxybenzoate) is associated with anti-inflammatory and analgesic properties in many derivatives, as evidenced by the widespread use of salicylate-based drugs .

-

Amide functionalities at the 4-position, such as the acetamido group, can modulate the bioactivity and pharmacokinetics of salicylate derivatives, potentially enhancing selectivity for specific biological targets.

-

The additional acetyl group in the n-acetylacetamido functionality likely alters:

-

Lipophilicity and membrane permeability

-

Metabolic stability and resistance to hydrolysis

-

Receptor binding characteristics and specificity

-

Hydrogen bonding capabilities and molecular recognition

-

These structural features and their influence on biological activity are particularly relevant for understanding the role of Methyl 4-(n-acetylacetamido)-2-hydroxybenzoate in the synthesis of drugs like mosapride, where specific structural elements contribute to the selectivity and efficacy of the final therapeutic agent.

Spectroscopic Analysis

Other Spectroscopic Techniques

Beyond NMR, several other spectroscopic techniques provide valuable information for the characterization of Methyl 4-(n-acetylacetamido)-2-hydroxybenzoate:

-

Infrared (IR) Spectroscopy: Would reveal characteristic absorption bands for:

-

Ester C=O stretching (approximately 1720-1740 cm-1)

-

Amide C=O stretching (approximately 1630-1680 cm-1)

-

O-H stretching of the hydroxyl group (3200-3600 cm-1)

-

Aromatic C=C stretching (1450-1600 cm-1)

-

C-O stretching for the ester and hydroxyl groups (1000-1300 cm-1)

-

-

Mass Spectrometry (MS): Would provide molecular weight confirmation and fragmentation pattern analysis. The molecular ion peak would be expected at m/z 251, corresponding to the molecular weight of the compound. Characteristic fragmentation might include loss of the methoxy group, cleavage of the n-acetylacetamido group, and fragmentation of the aromatic ring.

-

UV-Visible Spectroscopy: Would show absorption bands characteristic of the conjugated systems within the molecule, particularly the aromatic ring and potentially the amide functionality.

These spectroscopic techniques collectively provide a comprehensive characterization of Methyl 4-(n-acetylacetamido)-2-hydroxybenzoate, essential for confirming its identity, assessing its purity, and understanding its structural features for research and industrial applications.

Future Research Directions

Areas for Further Investigation

Several aspects of Methyl 4-(n-acetylacetamido)-2-hydroxybenzoate merit further scientific investigation:

-

Optimized Synthesis Methods: Development of more efficient, scalable, and environmentally friendly synthesis routes would enhance the compound's utility in industrial applications. Building upon the high-yield methods established for related compounds would be particularly valuable .

-

Detailed Structure-Activity Relationship Studies: Comprehensive investigation of how structural modifications to this compound affect biological activity would guide rational drug design efforts and expand its pharmaceutical applications.

-

Pharmacokinetic and Metabolic Studies: Understanding how this compound and its derivatives are metabolized would inform their development as potential therapeutic agents or prodrugs. The metabolism of salicylate derivatives is well-documented, providing a foundation for such studies .

-

Expanded Spectroscopic Characterization: More detailed spectroscopic analysis using advanced techniques would provide deeper insights into the compound's structural features and behavior in various environments.

-

Computational Studies: Molecular modeling and computational chemistry approaches could predict the compound's behavior in biological systems, interactions with potential targets, and guide the design of improved derivatives.

These research directions would contribute significantly to expanding the knowledge base and potential applications of Methyl 4-(n-acetylacetamido)-2-hydroxybenzoate in pharmaceutical science and beyond.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume